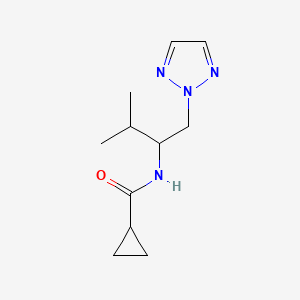

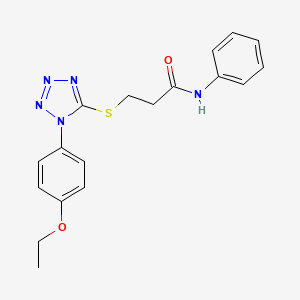

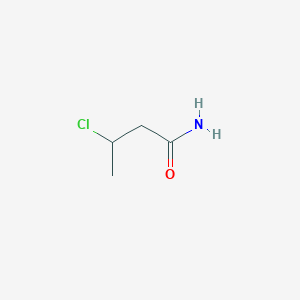

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cyclopropanecarboxamide” is a compound that belongs to the class of 1,2,3-triazoles . Triazoles are nitrogenous heterocyclic compounds that have shown versatile biological activities due to their ability to bind with a variety of enzymes and receptors in the biological system . They have been used in medicinal chemistry for their excellent therapeutic index and safety profile .

Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles are then thoroughly characterized using different spectral techniques .Molecular Structure Analysis

The molecular structure of a similar compound, “1-((1-methyl-1H-1,2,4-triazol-3-yl) methyl)-3”, was found to be orthorhombic, Pbca (no. 61), with dimensions a = 8.08620 (10) Å, b = 15.4730 (2) Å, c = 23.5892 (2) Å, V = 2951.43 (6) Å 3, Z = 8 .Chemical Reactions Analysis

The chemical reactions of 1,2,3-triazoles involve various interactions like electrostatic interaction, Pi- anion interaction, H-bonding and Van der Waals interaction . These interactions contribute to their enhanced biocompatibility .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3-triazoles are influenced by their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .Applications De Recherche Scientifique

Crystal Structure and Synthesis

- Crystal Structure Insights : The research on related compounds like cyproconazole, a conazole fungicide, reveals intricate details about the molecular structure, such as dihedral angles and hydrogen bonding patterns, which are crucial for understanding the physical and chemical properties of similar compounds (Kang et al., 2015).

- Synthetic Pathways : Studies on the synthesis of cyclopropyl and triazole carboxamide derivatives highlight advanced synthetic strategies and potential for generating novel compounds with significant applications, including anticancer activity screening (Pokhodylo et al., 2021).

Mechanistic Studies and Chemical Properties

- Reactivity and Mechanisms : The acid-catalyzed rearrangement of related compounds has been explored to synthesize protected amines, demonstrating the versatility of triazole-containing compounds in synthetic organic chemistry (Nativi et al., 1989).

- Catalysis and Applications : Research into the catalytic properties of ruthenium(II)−N-heterocyclic carbene complexes, which are related in structural motifs to triazole derivatives, indicates potential applications in hydrogenation processes and modifications of lipid membranes, underscoring the importance of such compounds in catalysis (Csabai & Joó, 2004).

Advanced Applications

- Material Science and Ionic Liquids : The synthesis of azepanium ionic liquids, though not directly related, shows the significance of exploring novel structures for applications in green chemistry, suggesting the potential utility of structurally similar compounds in creating new materials with desirable properties (Belhocine et al., 2011).

- Medicinal Chemistry and HIV Research : Studies on allosteric noncompetitive HIV entry inhibitors reveal the intricate interactions with the CCR5 receptor, illustrating the potential of cyclopropane and triazole derivatives in developing novel therapeutic agents (Watson et al., 2005).

Mécanisme D'action

Target of Action

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cyclopropanecarboxamide is a compound that contains a triazole moiety . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities . .

Mode of Action

Triazole compounds, in general, are known to interact with their targets, leading to various biological activities .

Biochemical Pathways

Triazole compounds are known to influence a variety of biochemical pathways due to their ability to bind with various enzymes and receptors .

Result of Action

Given the broad biological activities of triazole compounds, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-8(2)10(7-15-12-5-6-13-15)14-11(16)9-3-4-9/h5-6,8-10H,3-4,7H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWLGPOEXAREIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NC(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2,4-dichlorophenoxy)acetamido)benzofuran-2-carboxamide](/img/structure/B2723034.png)

![(2R,3S,4S,5S)-2,3,4,5-Tetrakis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid](/img/no-structure.png)

![3-[(3-Hydroxyphenyl)methyl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2723042.png)

![7-hydroxy-5-oxo-N-(1-(pyridin-4-yl)ethyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2723045.png)

![N-[3-Oxo-3-[3-(trifluoromethyl)azetidin-1-yl]propyl]prop-2-enamide](/img/structure/B2723053.png)